2-hydroxy-N-[(E)-[(2E)-2-[(2-hydroxybenzoyl)hydrazinylidene]ethylidene]amino]benzamide
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Overview
Description
2-hydroxy-N-[(E)-[(2E)-2-[(2-hydroxybenzoyl)hydrazinylidene]ethylidene]amino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, benzoyl, and hydrazinylidene groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[(E)-[(2E)-2-[(2-hydroxybenzoyl)hydrazinylidene]ethylidene]amino]benzamide typically involves the condensation of 2-hydroxybenzoyl hydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[(E)-[(2E)-2-[(2-hydroxybenzoyl)hydrazinylidene]ethylidene]amino]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the hydrazinylidene group would produce hydrazine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[(E)-[(2E)-2-[(2-hydroxybenzoyl)hydrazinylidene]ethylidene]amino]benzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, or nucleic acids. These interactions can modulate the activity of these molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N-(2-hydroxybenzoyl)benzamide
- 2-hydroxy-N-(2-hydroxyethyl)benzamide
Uniqueness
Compared to similar compounds, 2-hydroxy-N-[(E)-[(2E)-2-[(2-hydroxybenzoyl)hydrazinylidene]ethylidene]amino]benzamide is unique due to its hydrazinylidene group, which provides additional reactivity and potential for forming complex structures. This makes it particularly valuable in synthetic chemistry and drug development .
Properties
IUPAC Name |
2-hydroxy-N-[(E)-[(2E)-2-[(2-hydroxybenzoyl)hydrazinylidene]ethylidene]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c21-13-7-3-1-5-11(13)15(23)19-17-9-10-18-20-16(24)12-6-2-4-8-14(12)22/h1-10,21-22H,(H,19,23)(H,20,24)/b17-9+,18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSWGKDDEPZULF-BEQMOXJMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC=NNC(=O)C2=CC=CC=C2O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C=N/NC(=O)C2=CC=CC=C2O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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